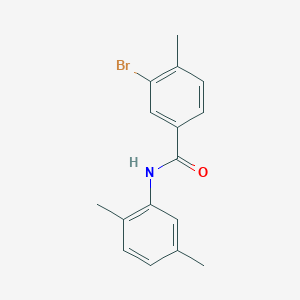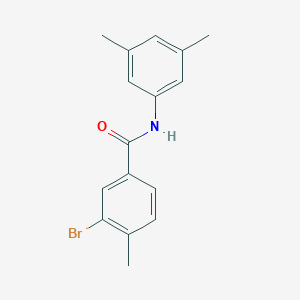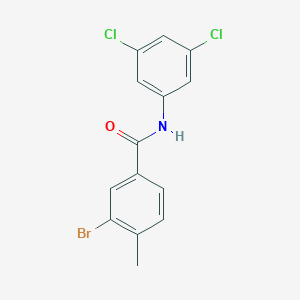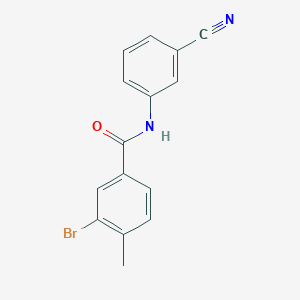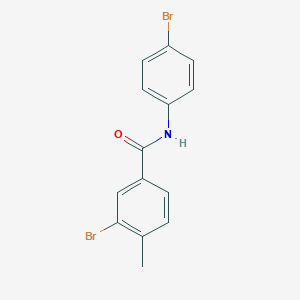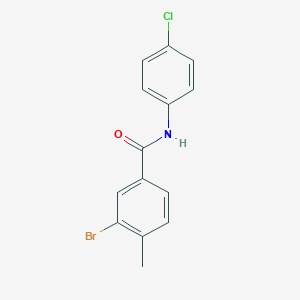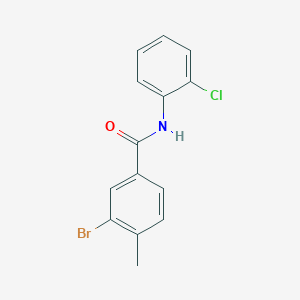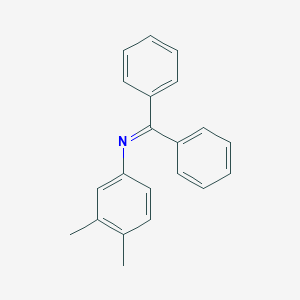
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine: is an organic compound that belongs to the class of imines It is characterized by the presence of a diphenylmethylidene group attached to a 3,4-dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine typically involves the condensation reaction between benzophenone and 3,4-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of probes and sensors for detecting specific biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s imine group can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
- N-(diphenylmethylidene)-aniline
- N-(diphenylmethylidene)-2,4-dimethylaniline
- N-(diphenylmethylidene)-3,5-dimethylaniline
Comparison: N-(3,4-dimethylphenyl)-N-(diphenylmethylene)amine is unique due to the presence of methyl groups at the 3 and 4 positions of the aniline ring. This structural feature can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different electronic and steric properties, leading to variations in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C21H19N |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-1,1-diphenylmethanimine |
InChI |
InChI=1S/C21H19N/c1-16-13-14-20(15-17(16)2)22-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Clave InChI |
RDNIIPSNZFKQMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C(C=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 4-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B321899.png)
